molecular formula C18H14N2O3S B2708449 2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol CAS No. 868214-27-1

2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol

Cat. No.: B2708449
CAS No.: 868214-27-1
M. Wt: 338.38
InChI Key: UDDPBRRTKIUOBO-UHFFFAOYSA-N
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Description

2-[1-(Furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol is a novel, multi-heterocyclic compound of significant interest in medicinal chemistry research. This hybrid molecular scaffold integrates furan, thiophene, dihydropyrazole, and phenolic units into a single, rigid structure, creating a versatile chemical entity for drug discovery. The compound's core structure, a 4,5-dihydro-1H-pyrazole (pyrazoline), is a privileged scaffold in the development of bioactive molecules. Pyrazoline derivatives are extensively documented in scientific literature for their diverse biological activities, including potent antimicrobial and antifungal properties . The specific presence of both furan and thiophene heterocycles enhances the molecule's electronic diversity and is a common feature in compounds evaluated for their antimicrobial efficacy . Furthermore, the pendant phenolic group is a key structural motif known to confer antioxidant potential and the ability to form crucial hydrogen bonds with biological targets. This chemical architecture makes it a promising candidate for in vitro investigations across multiple therapeutic areas. Researchers can utilize this compound as a lead structure for synthesizing new derivatives or as a pharmacological tool for studying antimicrobial and anticancer mechanisms. Structurally related pyrazoline-chalcone hybrids have demonstrated promising anticancer activity against human cancer cell lines, including breast adenocarcinoma (MCF7) and pancreatic carcinoma (PACA2) . Its potential mechanism of action may involve interaction with key enzyme targets like dihydrofolate reductase (DHFR) or N-myristoyltransferase (NMT), which are established targets for antifungal drug development . This product is provided for research purposes in chemical biology, pharmacology, and organic synthesis. It is intended for laboratory use by qualified professionals and is strictly labeled as "For Research Use Only" (RUO). It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

furan-2-yl-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c21-15-6-2-1-5-12(15)14-11-13(17-8-4-10-24-17)19-20(14)18(22)16-7-3-9-23-16/h1-10,14,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDPBRRTKIUOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CO3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 2-hydroxyacetophenone to form an intermediate chalcone. This intermediate then undergoes cyclization with thiophene-2-carboxaldehyde and hydrazine hydrate to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the furan, thiophene, and pyrazole rings .

Scientific Research Applications

Antioxidant Properties

Research indicates that pyrazole derivatives exhibit significant antioxidant activities. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in biological systems. Studies utilizing various in vitro assays have demonstrated its efficacy in protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In experimental models, it has been linked to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting its potential as a therapeutic agent for conditions characterized by inflammation .

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of pyrazole derivatives against a range of pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating notable inhibitory effects .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have highlighted their ability to induce apoptosis in cancer cells. The compound's structural features may contribute to its interaction with cellular targets involved in cancer progression .

Case Studies

StudyFocusFindings
Study 1Antioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
Study 2Anti-inflammatory EffectsInhibited COX enzymes and reduced cytokine levels in animal models.
Study 3Antimicrobial EfficacyEffective against multiple bacterial strains with minimal inhibitory concentrations established.
Study 4Anticancer ActivityInduced apoptosis in specific cancer cell lines with potential pathways identified for further research.

Mechanism of Action

The mechanism of action of 2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol involves its interaction with specific molecular targets. For instance, as a protein tyrosine kinase inhibitor, it binds to the active site of the enzyme, preventing its phosphorylation activity. This inhibition disrupts signal transduction pathways involved in cell proliferation and survival, making it effective against certain types of cancer .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from its substituents. Key analogues from the evidence include:

1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(1-pyrrolidinyl)ethanone ()
  • Substituents: Pyrrolidinyl-ethanone (instead of furan-2-carbonyl), 4-hydroxyphenyl (vs. 2-hydroxyphenyl in the target), and thiophen-2-yl.
  • Molecular Weight : 355.46 g/mol, higher than the target due to the pyrrolidinyl group.
2-(3-Phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenol ()
  • Substituents: Phenyl (instead of thiophen-2-yl) and phenol.
  • Key Difference : Lacks heteroaromatic substituents (furan/thiophene), likely reducing electronic complexity and polarity .
BF26443: 2-{2-[1-Benzoyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}-1-(pyrrolidin-1-yl)ethan-1-one ()
  • Substituents: Benzoyl (vs. furan-2-carbonyl) and phenoxy-pyrrolidinyl (vs. phenol).
  • Molecular Weight : 459.56 g/mol.
  • Key Difference: Replacement of phenol with a phenoxy group may reduce hydrogen-bonding capacity but enhance lipophilicity .
4-(3-(2-(Benzylthio)-5-chlorothiophen-3-yl)-1-(4-(4-chlorophenyl)thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylbenzolamine ()
  • Substituents : Thiazole, chlorophenyl, and benzylthio groups.
  • The thiophene and pyrazoline core aligns with the target’s structure, but additional chloro and thiazole groups enhance steric bulk .

Physicochemical Properties

Melting Points
  • Pyrazoline derivatives with benzo[d]thiazole substituents () exhibit melting points of 220–243°C, attributed to strong intermolecular interactions (e.g., π-π stacking, hydrogen bonding). The target compound’s phenol group may further elevate its melting point due to hydrogen-bonding networks .
  • Brominated derivatives () show slightly lower melting points (~221–239°C), likely due to halogen-induced steric hindrance .
Solubility
  • The furan-2-carbonyl group in the target compound may enhance polarity compared to benzoyl () or phenyl () substituents, improving aqueous solubility. Conversely, the thiophen-2-yl group could increase lipophilicity, balancing solubility .

Intermolecular Interactions and Crystallography

  • Isostructural Comparisons : Chloro vs. bromo derivatives () revealed similar crystal symmetries (triclinic, P 1), suggesting that substituent electronegativity minimally impacts overall packing but may alter binding site interactions .

Biological Activity

The compound 2-[1-(furan-2-carbonyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol represents a novel class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Synthesis

The compound features a complex molecular structure incorporating a furan ring, thiophene moiety, and a pyrazole unit. Its synthesis typically involves multi-step organic reactions, including cyclization and functionalization processes that yield the target compound in satisfactory yields. The synthesis pathway may involve intermediates such as furan derivatives and thiophene carboxylic acids, which are subsequently reacted to form the final product.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For example, compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines. The IC50 values for related pyrazole compounds against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) ranged from 6.76 to 202.08 µg/mL, indicating promising anticancer potential .

Table 1: Cytotoxicity of Related Pyrazole Compounds

CompoundCell LineIC50 (µg/mL)
7fHCT1166.76
7dHCT11643
7aHCT11693.1
7fA549193.93
5-FluorouracilHCT11677.15

These findings suggest that the incorporation of specific functional groups in pyrazole derivatives can enhance their cytotoxicity against cancer cells.

Antimicrobial Activity

The antimicrobial potential of the compound has also been investigated. Pyrazole derivatives have shown significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties. For instance, related compounds exhibited MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests that the compound may possess broad-spectrum antimicrobial activity.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogenMIC (μg/mL)
7bStaphylococcus aureus0.22
7bEscherichia coli0.25

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, compounds bearing pyrazole moieties have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is crucial for developing therapeutic agents targeting inflammatory diseases.

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives for their biological activities in vitro. The study found that modifications in the chemical structure significantly impacted their efficacy against cancer and microbial strains. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the pyrazole ring could enhance both anticancer and antimicrobial activities .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Source
CyclocondensationHydrazine hydrate in acetic acid, reflux (4 h)70–7580–85
Thiophene CouplingThiophene-2-carbonyl chloride, DCM, 0°C to RT65–7075–80
Final PurificationEthanol recrystallization>85

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR (400 MHz, DMSO-d₆): Identify phenolic -OH (δ 9.8–10.2 ppm), pyrazole protons (δ 5.2–5.8 ppm), and thiophene/furan aromatic signals (δ 6.5–8.0 ppm) .
    • ¹³C NMR: Confirm carbonyl (C=O, δ 165–170 ppm) and dihydropyrazole carbons (δ 45–55 ppm) .
  • X-ray Crystallography: SHELXL refinement (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles to validate stereochemistry .

Basic: How can impurities arising from incomplete cyclization be identified and mitigated?

Methodological Answer:

  • TLC Monitoring: Use silica plates with ethyl acetate/hexane (3:7) to track intermediates (Rf = 0.3–0.5) and unreacted starting materials (Rf = 0.7–0.8) .
  • LC-MS: Detect impurities via [M+H]⁺ peaks (e.g., m/z 350.4 for target vs. m/z 280.3 for uncyclized precursor) .
  • Mitigation: Extend reaction time (≥6 h) or add catalytic p-TsOH to drive cyclization to completion .

Advanced: How to resolve discrepancies between crystallographic data and NMR-derived conformational models?

Methodological Answer:

  • Density Functional Theory (DFT): Use Multiwfn to compute NMR chemical shifts (B3LYP/6-311++G** basis set) and compare with experimental data .
  • Dynamic NMR: Analyze variable-temperature ¹H NMR (25–80°C) to assess rotational barriers in the dihydropyrazole ring .
  • SHELXL Refinement: Re-examine disorder modeling and hydrogen-bonding networks (e.g., O–H···N interactions) to refine crystallographic occupancy factors .

Advanced: What computational strategies predict the compound’s reactivity in nucleophilic/electrophilic reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO (nucleophilic sites) and LUMO (electrophilic regions) using Gaussian 16 at the B3LYP/def2-TZVP level .
  • Electrostatic Potential Mapping: Identify electron-rich (phenolic -OH, thiophene) and electron-deficient (carbonyl) regions to guide regioselective modifications .

Advanced: How to design enzyme inhibition assays to evaluate its biological activity?

Methodological Answer:

  • Target Selection: Prioritize kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) based on structural analogs showing IC₅₀ values <10 µM .
  • Assay Protocol:
    • Fluorometric Assay: Measure ATPase activity (λex/λem = 340/460 nm) with 10 µM compound in HEPES buffer (pH 7.4) .
    • Molecular Docking: Use AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR) and validate with SPR (KD <100 nM) .

Advanced: How to address low yields in cross-coupling reactions at the thiophene moiety?

Methodological Answer:

  • Catalyst Screening: Test Pd(PPh₃)₄ (5 mol%) with ligand XPhos in THF/water (3:1) at 80°C .
  • Microwave-Assisted Synthesis: Apply 150 W, 120°C for 30 min to accelerate Buchwald-Hartwig amination .
  • In Situ IR Monitoring: Track coupling efficiency via C–S bond formation (ν = 690–710 cm⁻¹) .

Advanced: What strategies enable structure-activity relationship (SAR) studies for medicinal chemistry optimization?

Methodological Answer:

  • Derivative Synthesis: Replace furan with pyridine (logP reduction) or add electron-withdrawing groups (NO₂) to the phenyl ring .
  • Biological Testing: Compare IC₅₀ values across analogs (Table 2) to correlate substituents with activity.

Q. Table 2: SAR of Pyrazole Derivatives

DerivativeR GroupIC₅₀ (µM, COX-2)Source
Parent Compound8.5 ± 0.3
4-Nitro Phenyl-NO₂3.2 ± 0.1
4-Methoxy Phenyl-OCH₃12.4 ± 0.5

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